4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol
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Overview
Description
4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol is a complex organic compound known for its unique structure and properties It is characterized by the presence of a bromophenyl group, a diazenyl linkage, and a naphthalen-1-ylimino group, all connected to a phenol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol typically involves multiple steps, including the formation of the diazenyl and imino linkages. One common method involves the diazotization of 4-bromoaniline followed by coupling with a naphthalen-1-ylamine derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The diazenyl linkage can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol involves its interaction with specific molecular targets. The diazenyl and imino groups can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(4-methoxyphenyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(6-chloro-3-pyridinyl)diazenyl]-1-naphthalenamine
- 4-[(E)-(4-aminophenyl)diazenyl]phenylamine
Uniqueness
4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol is unique due to the presence of both bromophenyl and naphthalen-1-ylimino groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C23H16BrN3O |
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Molecular Weight |
430.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)diazenyl]-2-(naphthalen-1-yliminomethyl)phenol |
InChI |
InChI=1S/C23H16BrN3O/c24-18-8-10-19(11-9-18)26-27-20-12-13-23(28)17(14-20)15-25-22-7-3-5-16-4-1-2-6-21(16)22/h1-15,28H |
InChI Key |
FQVQOMKEKBQWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=C(C=CC(=C3)N=NC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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